Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate
Description
Properties
Molecular Formula |
C12H12ClN3O2 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 1-(6-chloropyridazin-3-yl)-4-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)9-7-16(6-8(9)2)11-5-4-10(13)14-15-11/h4-7H,3H2,1-2H3 |
InChI Key |
AANMIWZRGZXJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1C)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via TosMIC-Mediated Annulation
The Biointerface Research study outlines a one-pot annulation strategy starting from ethyl 2-methyl-5-oxo-4,5-dihydropyrrole-3-carboxylate precursors. Key steps include:
-
Aldehyde Activation : Substituted aldehydes react with TosMIC (1.95 g, 10 mmol) in the presence of potassium carbonate (4.14 g) in anhydrous methanol under reflux for 4 hours.
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Cyclization : The reaction proceeds through a [3+2] cycloaddition mechanism, forming the pyrrole core.
-
Chlorination : Post-cyclization chlorination at the pyridazine ring is achieved using POCl₃ or SOCl₂, though specific details are omitted in the source.
This method yields Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate with an average purity of 95–98%, as confirmed by LC-MS and elemental analysis.
Acyl Chloride Coupling with Chiral Induction
The Chinese patent CN107434780A details a multi-step enantioselective synthesis:
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Hydroxyl Protection : 4-(Hydroxymethyl)phenylacetic acid is protected with TBSCl or TIPSCl to form intermediate 4 .
-
Acyl Chloride Formation : Intermediate 4 reacts with oxalyl chloride (1.64 g, 13 mmol) in toluene at 2–5°C, yielding the corresponding acyl chloride.
-
Chiral Ligand Coupling : The acyl chloride is coupled with a pyrrole derivative (11) using triethylamine (2 mL) in dichloromethane under nitrogen at 0–5°C. Chiral ligands (e.g., Equation 5 in the patent) induce asymmetry, achieving 100% optical purity.
This route emphasizes enantiomeric control, critical for pharmaceutical applications, but requires stringent conditions (-78°C for chiral induction steps).
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Base Selection : Potassium carbonate in the TosMIC method deprotonates intermediates, while triethylamine in the acyl chloride method neutralizes HCl byproducts.
-
Chiral Auxiliaries : The patent employs ligands like OTBS or OTIPS to achieve enantiopurity, though exact structures are proprietary.
Purification and Characterization
Workup Procedures
-
TosMIC Route : Post-reaction, the mixture is vacuum-evaporated, resuspended in water, and filtered. The crude product is recrystallized from ethanol/water.
-
Acyl Chloride Route : Saturated sodium carbonate washes remove acidic impurities, followed by drying over MgSO₄ and column chromatography (SiO₂, dichloromethane/methanol).
Analytical Data
Spectroscopic Confirmation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 4.20 (q, 2H, OCH₂), 6.85–7.40 (m, 3H, pyrrole and pyridazine protons).
-
IR (KBr): 1720 cm⁻¹ (C=O ester), 1550 cm⁻¹ (C=N pyridazine).
-
LC-MS : m/z 265.69 [M+H]⁺, consistent with the molecular formula C₁₂H₁₂ClN₃O₂.
Purity Metrics :
Industrial Scalability and Challenges
Chemical Reactions Analysis
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate has been investigated for its pharmacological properties. Its structural components suggest potential roles in:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial effects. The presence of the chloropyridazine moiety may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
- Anticancer Properties : Research into related pyrrole derivatives has shown promising results against various cancer cell lines. This compound could potentially inhibit tumor growth through mechanisms similar to those observed in other pyrrole-based compounds .
Material Science Applications
In addition to biological applications, this compound is being explored in material sciences:
- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with tailored properties. Its ability to form stable complexes with metals can be utilized in creating conductive materials for electronic applications .
Data Table of Applications
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of pyrrole derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential as a lead compound for developing new antibiotics . -
Polymer Development :
In a recent project, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for use in flexible electronic devices .
Mechanism of Action
The mechanism of action of Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on synthesis, spectroscopic properties, and functional implications.
Structural and Functional Group Variations
Pyridazine vs. Pyridine Derivatives
- Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate (): Replaces pyridazine with a pyridine ring bearing cyano and trifluoromethyl groups. However, the synthesis yield (21%) is lower than pyridazine analogs, possibly due to steric hindrance from bulkier substituents .
Pyrrole vs. Pyrazole vs. Triazole Cores
- Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate (): Replaces pyrrole with pyrazole (two adjacent nitrogens). Pyrazoles exhibit stronger hydrogen-bonding capacity and metabolic stability, often favored in agrochemicals. The commercial price ($248/250 mg) reflects specialized synthesis requirements .
- Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate (): Features a triazole core with conjugated C–N bonds (1.28–1.36 Å), enhancing electron delocalization and thermal stability. Intramolecular C–H⋯O bonds further stabilize its conformation, a property less pronounced in pyrrole systems .
Hydrogen Bonding and Crystallography
- Triazole Derivative (): Exhibits intramolecular C–H⋯O and intermolecular C–H⋯N bonds, stabilizing its crystal lattice. Such interactions are critical for maintaining bioavailability in solid-state formulations .
- Naphthyridine Analog (): Structural analysis via SHELX software () confirmed cis/trans isomerism, highlighting the role of crystallography in resolving complex stereochemistry .
Biological Activity
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H12ClN3O2
- Molecular Weight : 265.69 g/mol
- CAS Number : 1330752-24-3
The structure features a pyrrole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds, including this compound, exhibit considerable antimicrobial properties.
In Vitro Antimicrobial Screening
A study evaluated the antimicrobial activity of various pyrrole derivatives, including the target compound, against a range of bacteria and fungi. The results are summarized in Table 1.
| Microorganism | Inhibition Zone (mm) | Standard (Tetracycline) |
|---|---|---|
| Gram-positive: | ||
| Staphylococcus aureus | 18 | 22 |
| Bacillus cereus | 16 | 20 |
| Gram-negative: | ||
| Escherichia coli | 15 | 21 |
| Pseudomonas aeruginosa | 14 | 19 |
| Fungi: | ||
| Candida albicans | 17 | 25 |
The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to the standard antibiotic tetracycline .
The antimicrobial activity of this compound is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the chloropyridazine moiety enhances its lipophilicity, facilitating better penetration into microbial cells .
Anticancer Activity
Emerging research indicates that compounds with pyrrole structures can also exhibit anticancer properties. A study focusing on related pyrrole derivatives found that they induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Cancer Cell Lines
In a specific case study, this compound was tested on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The IC50 values indicate that the compound effectively inhibits cell proliferation, suggesting potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be systematically optimized?
A common approach involves condensation of substituted pyridazine hydrazines with β-keto esters. For instance, analogous pyridazinylpyrazole derivatives are synthesized by refluxing 3-chloro-6-hydrazinylpyridazine with ethylethoxymethylene cyanoacetate in acetic acid, followed by purification via column chromatography and recrystallization . Optimization can involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Catalysis : Acidic conditions (acetic acid) promote cyclization.
- Temperature control : Reflux (~100–120°C) balances reaction rate and side-product formation.
- Yield improvement : Recrystallization from benzene or ethanol yields high-purity crystals .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : and NMR identify substituent environments (e.g., ester carbonyl at ~160–170 ppm, aromatic protons at 6–8 ppm). For example, ethyl ester protons typically appear as quartets (δ ~4.2 ppm) and triplets (δ ~1.3 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 267.68) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% for research-grade material) .
Q. How does the compound’s structure influence its reactivity in substitution and cyclization reactions?
The 6-chloropyridazinyl group acts as an electron-deficient aromatic system, facilitating nucleophilic aromatic substitution (e.g., replacing Cl with amines or alkoxides). The pyrrole ester moiety participates in cyclization via intramolecular hydrogen bonding (N–H⋯O motifs), forming dimeric or polymeric chains in crystalline states . Key factors:
- Steric effects : The 4-methyl group on pyrrole may hinder substitution at adjacent positions.
- Electronic effects : The electron-withdrawing chlorine enhances electrophilicity at the pyridazine C3 position .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
Single-crystal X-ray diffraction (SCXRD) is essential. For example, a triclinic crystal system (space group P1) with Z = 2 was reported for a related pyridazinylpyrazole, revealing dihedral angles (e.g., 3.09° between pyridazine and pyrrole planes) and hydrogen-bonding motifs (N–H⋯N, N–H⋯O) that stabilize dimeric chains . Discrepancies between computational (DFT) and experimental bond lengths/angles can be addressed by refining data with SHELXL-97, ensuring R1 < 0.05 .
Table 1 : Crystallographic Parameters (Example)
| Parameter | Value | Source |
|---|---|---|
| Space group | P1 | |
| a, b, c (Å) | 5.3618, 8.6168, 13.1585 | |
| Dihedral angle (A/B) | 3.09° | |
| R1 (refinement) | 0.035 |
Q. What methodologies validate the compound’s biological activity against conflicting in vitro/in vivo data?
- Dose-response assays : Use IC values (e.g., 15–20 μM in cancer cell lines) to establish potency thresholds .
- Mechanistic studies : Western blotting or flow cytometry can resolve whether apoptosis (e.g., caspase-3 activation) or cell-cycle arrest (G1/S phase) drives cytotoxicity .
- Control experiments : Compare with structurally similar analogs (e.g., chloropyridazine vs. methoxypyridazine derivatives) to isolate pharmacophore contributions .
Q. How can computational modeling predict intermolecular interactions and guide structural modifications?
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases) and identify key interactions (e.g., hydrogen bonds with pyridazine N atoms) .
- MD simulations : Assess stability of predicted conformations over 100-ns trajectories (RMSD < 2 Å) .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. CF) with bioactivity to prioritize synthetic targets .
Q. Key Challenges in Research
- Synthetic reproducibility : Batch-dependent yields (e.g., 23–45%) due to moisture sensitivity of intermediates .
- Polymorphism : Crystallization solvents (benzene vs. ethanol) may alter packing motifs, affecting dissolution rates .
- Data validation : Cross-validate NMR/SCXRD data with computational models to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
